6-(1-benzofuran-2-yl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(1-benzofuran-2-yl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuran moiety, a methoxyphenyl group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-benzofuran-2-yl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran moiety, followed by the introduction of the triazine ring and the methoxyphenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or chromatography to achieve high purity levels required for its applications.
Chemical Reactions Analysis
Types of Reactions
6-(1-benzofuran-2-yl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
6-(1-benzofuran-2-yl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(1-benzofuran-2-yl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The benzofuran and triazine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-benzofuran-2-yl)-N-(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
- 6-(1-benzofuran-2-yl)-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine
- 6-(1-benzofuran-2-yl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
What sets 6-(1-benzofuran-2-yl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine apart from similar compounds is the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C18H15N5O2 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
6-(1-benzofuran-2-yl)-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H15N5O2/c1-24-13-7-4-6-12(10-13)20-18-22-16(21-17(19)23-18)15-9-11-5-2-3-8-14(11)25-15/h2-10H,1H3,(H3,19,20,21,22,23) |
InChI Key |
VKHLSSQRQRJMQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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